molecular formula C7H18ClNO2 B6264410 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride CAS No. 1803586-58-4

2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride

Cat. No.: B6264410
CAS No.: 1803586-58-4
M. Wt: 183.67 g/mol
InChI Key: YRJLWFYCDWHROC-UHFFFAOYSA-N
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Description

Molecular Formula: C₇H₁₇NO₂·HCl Structural Features: This compound consists of a propan-1-ol backbone substituted with a methylamino group (-NHCH₃) at position 2 and a propan-2-yloxy (isopropyl ether) group at position 2. The hydrochloride salt enhances its solubility and stability . Key Properties:

  • Molecular Weight: 147.125 g/mol (neutral form), 183.64 g/mol (including HCl) .
  • SMILES: CC(C)OCC(CO)NC .
  • Predicted Collision Cross Section (CCS): 133.7 Ų for [M+H]+ adduct .

Properties

CAS No.

1803586-58-4

Molecular Formula

C7H18ClNO2

Molecular Weight

183.67 g/mol

IUPAC Name

2-(methylamino)-3-propan-2-yloxypropan-1-ol;hydrochloride

InChI

InChI=1S/C7H17NO2.ClH/c1-6(2)10-5-7(4-9)8-3;/h6-9H,4-5H2,1-3H3;1H

InChI Key

YRJLWFYCDWHROC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(CO)NC.Cl

Purity

93

Origin of Product

United States

Preparation Methods

Glycidyl Isopropyl Ether as a Key Intermediate

Glycidyl isopropyl ether (2-(propan-2-yloxymethyl)oxirane, CAS 4016-14-2) serves as a critical precursor for introducing the propan-2-yloxy moiety. Its synthesis involves the reaction of epichlorohydrin with isopropyl alcohol under basic conditions, though commercial availability simplifies procurement. The epoxide’s strained three-membered ring enables nucleophilic attack by methylamine, forming the amino alcohol backbone.

Acid- and Base-Catalyzed Ring-Opening Mechanisms

Epoxide ring-opening proceeds via acid- or base-catalyzed mechanisms , with regioselectivity dictated by reaction conditions. Under basic conditions (e.g., aqueous NaOH), methylamine undergoes an S<sub>N</sub>2 attack at the less hindered epoxide carbon, yielding 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol. Conversely, acid catalysis (e.g., H<sub>2</sub>SO<sub>4</sub>) favors S<sub>N</sub>1-like attack at the more substituted carbon, though this route is less common due to competing side reactions.

Representative Procedure :
Glycidyl isopropyl ether (207 µL, 1.64 mmol) is reacted with methylamine (1.37 mmol) in tetrahydrofuran (THF) at 0–5°C for 24 hours. Quenching with HCl yields the crude hydrochloride salt, which is recrystallized from isopropanol to achieve >99% purity.

Reductive Amination of Ketone Precursors

Synthesis of 3-(Propan-2-yloxy)Propan-1-one

The ketone intermediate, 3-(propan-2-yloxy)propan-1-one, is synthesized via Friedel-Crafts acylation or oxidation of allyl isopropyl ether. For example, ozonolysis of allyl isopropyl ether followed by reductive workup generates the ketone in 75–85% yield.

CBS Reduction for Enantioselective Synthesis

The Corey-Bakshi-Shibata (CBS) reduction enables asymmetric reduction of the ketone to the (R)- or (S)-alcohol with >99% enantiomeric excess (ee). Using borane-dimethyl sulfide (BH<sub>3</sub>·SMe<sub>2</sub>) and a CBS catalyst in toluene at −5°C, the reaction achieves 90% yield, significantly outperforming traditional NaBH<sub>4</sub> reductions (≤75% yield).

Optimized Conditions :

  • Catalyst : (R)-CBS (10 mol%)

  • Reductant : BH<sub>3</sub>·SMe<sub>2</sub> (1.2 eq)

  • Solvent : Toluene

  • Temperature : −5°C

  • Yield : 90% (ee >99.5%)

Hydrochloride Salt Formation and Purification

Salt Precipitation and Crystallization

The free base is converted to the hydrochloride salt by treating with concentrated HCl in methanol. Post-neutralization with aqueous ammonia, the product is precipitated using sodium metabisulfite and recrystallized from isopropanol to afford a white solid (93% yield).

Stability-Indicating Analytical Methods

Reverse-phase HPLC with UV detection (220 nm) confirms purity >99.9%. Degradation studies under acidic (0.1 N HCl, 80°C) and oxidative (3% H<sub>2</sub>O<sub>2</sub>) conditions show no significant impurities, validating the method’s robustness.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key AdvantagesLimitations
Epoxide Ring-Opening85N/AOne-step synthesisRequires chiral resolution
CBS Reduction90>99.5High enantioselectivityCostly catalyst
Reductive Amination75N/AMild conditionsModerate yield

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Toluene and THF are recovered via vacuum distillation (≤50°C), reducing waste. Pd/C catalysts are filtered and reused for up to five cycles without activity loss .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive sites:

  • Secondary amine (methylamino group)

  • Ether linkage (propan-2-yloxy group)

  • Hydroxyl group (propan-1-ol)

Functional Group Potential Reactions Reagents/Conditions
Secondary amineAlkylation, acylation, oxidationAlkyl halides, acyl chlorides, H₂O₂
EtherCleavage via strong acids or basesHI (heat), BF₃, Lewis acids
HydroxylEsterification, oxidation, dehydrationAcetic anhydride, CrO₃, H₂SO₄ (heat)

Amine-Alkylation

The methylamino group could undergo alkylation with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts :
R-NH-CH₃ + CH₃I → R-N(CH₃)₂⁺I⁻\text{R-NH-CH₃ + CH₃I → R-N(CH₃)₂⁺I⁻}

Ether Cleavage

The propan-2-yloxy ether may react with hydroiodic acid (HI) under heat to yield 1-propanol and isopropyl iodide :
R-O-CH(CH₃)₂ + HI → R-OH + CH(CH₃)₂I\text{R-O-CH(CH₃)₂ + HI → R-OH + CH(CH₃)₂I}

Hydroxyl Oxidation

The primary alcohol group could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄):
R-CH₂OH → R-COOH\text{R-CH₂OH → R-COOH}

Research Gaps and Recommendations

Experimental studies are required to confirm these hypothetical pathways. Priority areas include:

  • Kinetic studies of amine alkylation.

  • Solvent effects on ether cleavage.

  • Characterization of oxidation byproducts.

The absence of literature underscores the need for original research on this compound .

Scientific Research Applications

2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain medical conditions.

    Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting biochemical pathways.

    Signal Transduction: Modulating signal transduction pathways to influence cellular processes.

Comparison with Similar Compounds

Verapamil Hydrochloride-Related Compound A

Structure: 3,4-Dimethoxy-α-[3-(methylamino)propyl]-α-(1-methylethyl)-benzeneacetonitrile monohydrochloride . Comparison:

  • Substituents : Contains aromatic dimethoxy and nitrile groups, absent in the target compound.
  • Molecular Weight : 326.87 g/mol (significantly higher due to aromaticity and nitrile group) .
  • Application : Used as a calcium channel blocker impurity reference standard, contrasting with the simpler aliphatic structure of the target compound .

Duloxetine Hydrochloride Impurity B (EP)

Structure: (1S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol . Comparison:

  • Substituents : Replaces the isopropyl ether with a thiophene ring.
  • Pharmacological Relevance: Acts as a precursor in duloxetine (antidepressant) synthesis, highlighting the role of aromatic heterocycles in serotonin-norepinephrine reuptake inhibition .

(R)-2-Amino-3-(2-Methoxyphenyl)propan-1-ol Hydrochloride

Structure : Features a methoxyphenyl group instead of the isopropyl ether .
Comparison :

  • Aromatic vs.

1,3-Bis[(1-Methylethyl)amino]propan-2-ol Dihydrochloride

Structure: Contains two isopropylamino groups on a propan-2-ol backbone . Comparison:

  • Amino Group Density: Dual isopropylamino substitutions may increase lipophilicity (logP) compared to the single methylamino group in the target compound .
  • Application : Listed as an impurity in beta-blocker synthesis, suggesting divergent therapeutic applications .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Application/Notes Evidence ID
Target Compound C₇H₁₇NO₂·HCl Methylamino, isopropyl ether 183.64 Research chemical
Verapamil Related Compound A C₁₇H₂₆N₂O₂·HCl Dimethoxyphenyl, nitrile 326.87 Calcium channel blocker impurity
Duloxetine Impurity B C₈H₁₁NOS·HCl Thiophene, methylamino 205.70 Antidepressant synthesis impurity
(R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol HCl C₁₀H₁₄NO₂·HCl Methoxyphenyl, methylamino 231.68 Chiral intermediate
1,3-Bis[(1-methylethyl)amino]propan-2-ol diHCl C₇H₁₈N₂O·2HCl Dual isopropylamino 235.15 Beta-blocker impurity

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The absence of aromatic rings in the target compound may limit its CNS activity compared to duloxetine-related analogs but could reduce off-target interactions .
  • Solubility and Bioavailability : The hydrochloride salt form improves water solubility, critical for pharmacokinetics, though lower molecular weight may enhance membrane permeability .
  • Regulatory Considerations : Impurities like duloxetine-related compounds require stringent control (≤0.15% per ICH guidelines), while the target compound’s simpler structure may pose fewer synthetic challenges .

Biological Activity

2-(Methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride, with the CAS number 1803586-58-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C7H18ClNO2
  • Molecular Weight : 183.67 g/mol
  • Structure : The compound contains a methylamino group and an ether functionality, which may influence its interaction with biological systems .

Potential Mechanisms Include:

  • Neurotransmitter Modulation : Compounds with similar structures often influence neurotransmitter levels, potentially acting as agonists or antagonists at specific receptors.
  • Oxidative Stress Reduction : Some studies indicate that related compounds can mitigate oxidative stress in cellular models, thereby protecting against cytotoxicity .

Pharmacological Properties

The pharmacological profile of 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride suggests it may have various applications in therapeutic contexts:

Property Description
Solubility Soluble in water and organic solvents
Bioavailability Potentially high due to favorable structural features
Toxicity Limited data; however, related compounds show low toxicity in preliminary studies

Case Studies and Research Findings

While direct studies on 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride are scarce, insights can be gleaned from research on structurally similar compounds.

  • Neuroprotective Effects : A study on a related compound demonstrated significant neuroprotective effects in rat models of oxidative stress. The compound reduced markers of inflammation and oxidative damage in neuronal cells .
  • Cytotoxicity Studies : In vitro assays using thymocytes indicated that certain structural analogs could induce cytotoxic effects through oxidative mechanisms. This suggests that further exploration of 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride could reveal similar properties .
  • Pharmacodynamics : Investigations into the pharmacodynamics of related compounds show that they can modulate signaling pathways associated with cancer cell proliferation. This could imply potential applications in oncology for 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride .

Q & A

Q. How can researchers design a synthetic route for 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride, and what key steps optimize yield?

Methodological Answer: The synthesis involves three critical steps:

  • Intermediate Formation : React propan-2-yloxy-propanol derivatives (e.g., halogenated intermediates) with a phenolic or aromatic precursor under basic conditions to form the ether linkage .
  • Amination : Introduce the methylamino group via nucleophilic substitution using methylamine. Catalysts like palladium or copper complexes may enhance reaction efficiency, particularly for stereochemical control .
  • Hydrochloride Salt Formation : Treat the free base with hydrochloric acid to improve solubility and stability. Precipitation in cold ethanol or acetone yields the crystalline hydrochloride salt .
    Optimization Tips : Monitor reaction pH during amination (ideal range: 8–10) and use inert atmospheres (N₂/Ar) to prevent oxidation. Yield improvements (≥70%) are achievable via stepwise temperature control (e.g., 0–5°C during salt formation) .

Q. What analytical techniques are recommended for purity assessment and structural characterization?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/0.1% TFA aqueous solution (70:30 v/v). Impurity thresholds should align with ICH guidelines (<0.1% for unknown impurities) .
    • TGA/DSC : Assess thermal stability; decomposition temperatures >200°C indicate high purity .
  • Structural Confirmation :
    • NMR : ¹H and ¹³C NMR spectra should resolve the methylamino (δ ~2.3 ppm) and propan-2-yloxy (δ ~1.2 ppm, doublet) groups. DEPT-135 confirms tertiary carbons .
    • HRMS : Exact mass (e.g., [M+H]⁺ = 212.12) validates molecular formula .

Q. What are the critical stability considerations for storage and handling in laboratory settings?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent hygroscopic degradation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Hydrolysis-prone sites (e.g., ether bonds) may require pH-adjusted buffers in formulations .
  • Safety : Use PPE (gloves, goggles) and fume hoods. In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical evaluation for respiratory irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data, such as conflicting receptor-binding affinities?

Methodological Answer:

  • Experimental Design :
    • Radioligand Binding Assays : Use competitive binding protocols with selective antagonists (e.g., propranolol for β-adrenergic receptors). Normalize data to control ligands to account for batch variability .
    • Dose-Response Curves : Apply nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. Replicate experiments across ≥3 independent trials to assess reproducibility .
  • Data Interpretation : Consider stereochemistry—the (R)- and (S)-enantiomers may exhibit divergent affinities. Chiral HPLC or SFC can separate enantiomers for individual profiling .

Q. What strategies enable structure-activity relationship (SAR) studies to optimize target selectivity?

Methodological Answer:

  • Scaffold Modifications :
    • Propan-2-yloxy Group : Replace with cyclopropylmethoxy or tert-butoxy to assess steric effects on receptor docking .
    • Methylamino Substitution : Compare with ethylamino or dimethylamino analogs to evaluate amine basicity’s role in binding .
  • Computational Modeling : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with β-adrenergic receptor transmembrane domains. Validate predictions with mutagenesis studies (e.g., Thr164→Ile mutants in β₁ receptors) .

Q. How can metabolic pathways and toxicity profiles be systematically evaluated?

Methodological Answer:

  • Metabolite Identification :
    • In Vitro Models : Incubate with human liver microsomes (HLMs) and NADPH. Use LC-QTOF-MS to detect phase I metabolites (e.g., N-demethylation products) .
    • CYP Enzyme Mapping : Inhibit specific CYP isoforms (e.g., CYP2D6 with quinidine) to identify primary metabolic routes .
  • Toxicological Assessment :
    • Acute Toxicity : Determine LD₅₀ in rodent models (OECD Guideline 423). Compare with structurally related compounds (e.g., LC₅₀ for propranolol = 2.48 mg/L) to contextualize risks .
    • Genotoxicity : Conduct Ames tests (TA98 and TA100 strains) with/without metabolic activation (S9 fraction). A threshold of <10% mutagenic induction is acceptable .

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